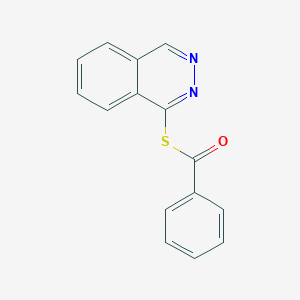
5-(Pyridine-4-carbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridine-4-carbonylamino)pentanoic acid, also known as PCPA, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
5-(Pyridine-4-carbonylamino)pentanoic acid inhibits tryptophan hydroxylase by binding to the enzyme's active site and preventing the conversion of tryptophan to 5-hydroxytryptophan. This inhibition leads to a decrease in serotonin synthesis, which can affect various physiological processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce depressive-like behavior in animal models, which can be used to study the mechanisms underlying depression. This compound has also been found to affect the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Pyridine-4-carbonylamino)pentanoic acid in lab experiments is its specificity for tryptophan hydroxylase inhibition. This allows for a more targeted approach to studying the role of serotonin in various physiological and pathological conditions. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of inhibition in vivo.
Direcciones Futuras
There are several future directions for research on 5-(Pyridine-4-carbonylamino)pentanoic acid. One area of interest is the role of serotonin in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound can be used to study the effects of serotonin depletion on these diseases and potential therapeutic targets. Another area of interest is the use of this compound in combination with other compounds, such as selective serotonin reuptake inhibitors, to enhance the therapeutic effects of these drugs. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have various biochemical and physiological effects and can be used to study the role of serotonin in various physiological and pathological conditions. While this compound has advantages in terms of its specificity for tryptophan hydroxylase inhibition, it also has limitations in terms of its pharmacokinetics and pharmacodynamics. Further research is needed to optimize the efficacy of this compound and explore its potential therapeutic applications.
Métodos De Síntesis
5-(Pyridine-4-carbonylamino)pentanoic acid can be synthesized through the reaction between 4-pyridinecarboxylic acid and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting this compound product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5-(Pyridine-4-carbonylamino)pentanoic acid has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to inhibit the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which can be used to study the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
5-(pyridine-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)3-1-2-6-13-11(16)9-4-7-12-8-5-9/h4-5,7-8H,1-3,6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRXMGYEFANSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)


![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)
